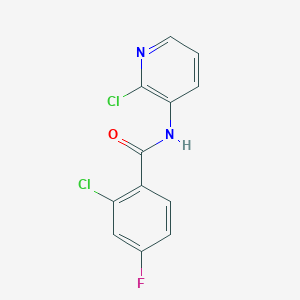

2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

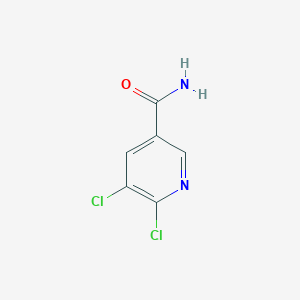

The compound 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide is a synthetic molecule that may be of interest due to its potential chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with chloro, fluoro, and benzamide groups have been studied for various applications, including as antiallergic agents, mGluR1 antagonists, and in antiproliferative activity against cancer cell lines.

Synthesis Analysis

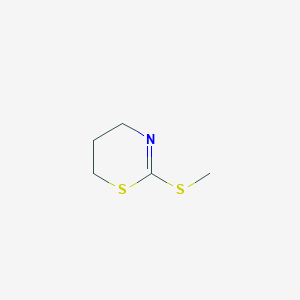

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and amidification . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide included condensation reactions and chlorination with phosphorus oxychloride . These methods could potentially be adapted for the synthesis of this compound.

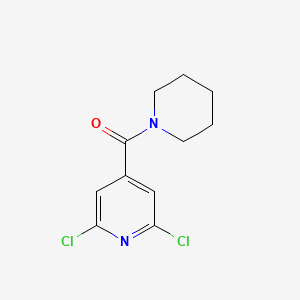

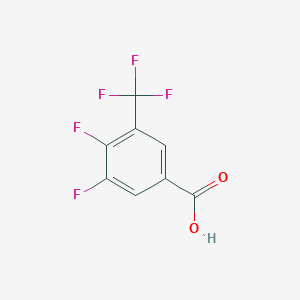

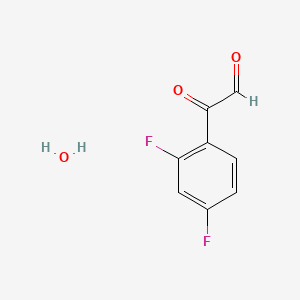

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, and optimized geometric bond lengths and angles have been compared with density functional theory (DFT) calculations . The molecular structure of this compound would likely be characterized by similar methods to understand its conformation and electronic properties.

Chemical Reactions Analysis

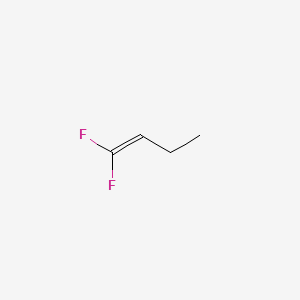

The reactivity of similar compounds has been explored in various chemical reactions. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds . The presence of chloro, fluoro, and nitro groups in these compounds suggests that this compound could also be a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

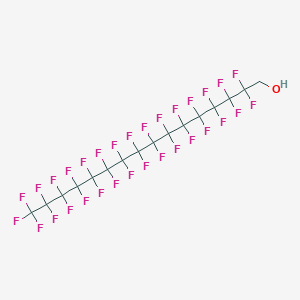

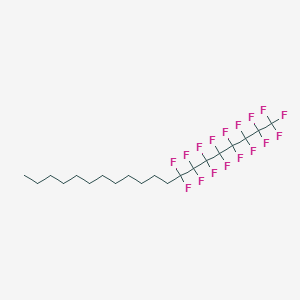

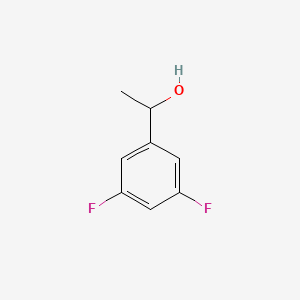

The physical and chemical properties of benzamide derivatives are influenced by their functional groups. For instance, the presence of fluorine can affect the compound's lipophilicity and metabolic stability, which is important in drug design . The antitumor activity of related compounds has been investigated using electrochemical measurements and biological assays . The physical and chemical properties of this compound would need to be studied in detail to fully understand its potential applications.

Wissenschaftliche Forschungsanwendungen

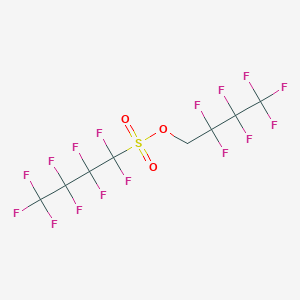

Charge Density Analysis and Molecular Interactions

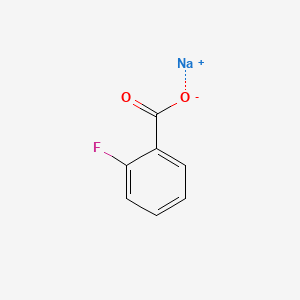

Research by Hathwar and Row (2011) focused on the experimental charge density distribution in related compounds, highlighting the significance of short Cl···F and F···F interactions. Their study, using high-resolution X-ray diffraction data, offers insights into the attractive nature of Cl···F interactions and the polarization effects on fluorine atoms, which are critical for understanding the molecular interactions in crystals (Hathwar & Row, 2011).

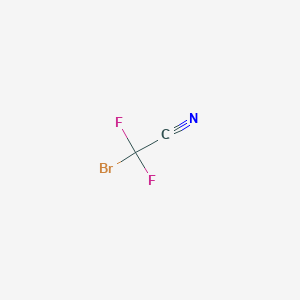

Halogen Exchange Reactions

Schlosser and Cottet (2002) described the halogen/halogen displacement reactions in pyridines, including 2-chloropyridines, demonstrating the synthetic utility of such transformations in organic chemistry. Their work elucidates the reactivity of chloro and bromo derivatives in halogen exchange reactions, which is essential for developing novel synthetic pathways (Schlosser & Cottet, 2002).

Antimicrobial Activity

Desai et al. (2013) synthesized new derivatives bearing a fluorine atom in the benzoyl group and assessed their antimicrobial activity. Their findings underscore the role of fluorine in enhancing antimicrobial properties, highlighting the potential of fluorinated benzamides in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Synthesis and Characterization of Novel Compounds

Murthy et al. (2017) explored the synthesis, characterization, and reactivity of novel heterocycle-based molecules. Their comprehensive study provides valuable insights into the synthetic strategies and the physicochemical properties of novel compounds, contributing to the broader field of organic and medicinal chemistry (Murthy et al., 2017).

Safety and Hazards

The safety information for “2-chloro-N-(2-chloropyridin-3-yl)acetamide” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2FN2O/c13-9-6-7(15)3-4-8(9)12(18)17-10-2-1-5-16-11(10)14/h1-6H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFAIODYRNJODX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)